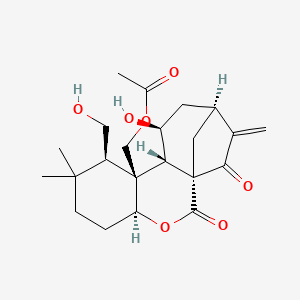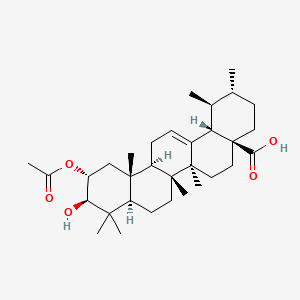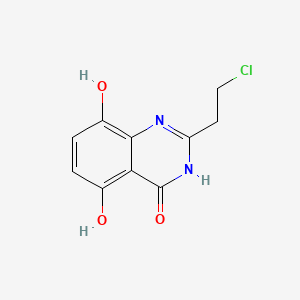
Diphacinone,sodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphacinone, sodium salt is a chemical compound known for its use as an anticoagulant rodenticide. It belongs to the indandione class of rodenticides and is used to control populations of rodents such as rats, mice, voles, and squirrels . The compound is recognized for its effectiveness in pest control due to its ability to disrupt blood coagulation processes in rodents .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of diphacinone, sodium salt involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate in the presence of sodium methoxide . The process begins with the purification of 1,1-diphenylacetone to achieve a purity of over 95%. This purified intermediate is then subjected to a cyclization reaction with dimethyl phthalate and sodium methoxide under controlled conditions, typically at temperatures ranging from 90-110°C .
Industrial Production Methods
Industrial production of diphacinone, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is typically obtained with a purity of over 90%, meeting the standards set by regulatory bodies such as the Food and Agriculture Organization and the World Health Organization .
化学反应分析
Types of Reactions
Diphacinone, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert diphacinone, sodium salt into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of diphacinone, sodium salt include sodium methoxide, dimethyl phthalate, and various solvents such as benzene and methanol . Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of diphacinone, sodium salt depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield substituted indandione compounds .
科学研究应用
Diphacinone, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in studies related to blood coagulation and anticoagulant mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions requiring anticoagulation.
Industry: Widely used in pest control to manage rodent populations in agricultural and urban settings
作用机制
Diphacinone, sodium salt exerts its effects primarily through its anticoagulant properties. Once ingested by rodents, the compound is absorbed into the bloodstream, where it interferes with the synthesis of clotting factors. This disruption leads to uncontrolled bleeding and eventually death . The molecular targets of diphacinone, sodium salt include various enzymes involved in the blood coagulation pathway, such as vitamin K epoxide reductase .
相似化合物的比较
Similar Compounds
Similar compounds to diphacinone, sodium salt include:
- Brodifacoum
- Bromadiolone
- Bromethalin
- Chlorophacinone
Comparison
Compared to other anticoagulant rodenticides, diphacinone, sodium salt has a shorter persistence in the environment and a lower risk of acute toxicosis in non-target species . This makes it a preferred choice for controlling rodent populations in certain settings. Additionally, its effectiveness in inducing anticoagulation is comparable to that of other similar compounds, but with a different safety profile .
属性
分子式 |
C23H15NaO3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
sodium;2-(2,2-diphenylacetyl)-3-oxoinden-1-olate |
InChI |
InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19,24H;/q;+1/p-1 |
InChI 键 |
DSRYAHGDJUHNRF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)


![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)




![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)


